molecular formula C16H13ClN4OS B2425060 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide CAS No. 2034480-77-6

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide

Cat. No. B2425060
CAS RN: 2034480-77-6
M. Wt: 344.82
InChI Key: ACSKJJUABZZKBP-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTM is a pyrimidine derivative that contains thiazole and chlorophenyl moieties.

Scientific Research Applications

Synthesis of Derivatives for Biological Applications

Derivatives of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide have been synthesized and evaluated for their potential as biological agents. For instance, some new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives were synthesized and shown to exhibit significant inhibition on bacterial and fungal growth, comparable to standard drugs (Akbari et al., 2008). This highlights the compound's utility in developing antimicrobial agents.

Role in Inhibition of Gene Expression

The compound and its derivatives have also been investigated for their role in inhibiting gene expression related to inflammatory and cancer pathways. A study explored the structure-activity relationship of derivatives to improve potential oral bioavailability for inhibiting NF-kappaB and AP-1 transcription factors, which are implicated in various disease states, including cancer (Palanki et al., 2000).

Potential in Treating Diabetes

Further, novel pyrimidine-5-carboxamide compounds, including derivatives of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)pyrimidine-2-carboxamide, have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), presenting a potential therapeutic avenue for treating metabolic disorders such as type 2 diabetes mellitus (Sabnis, 2021).

Contribution to Heterocyclic Chemistry

The compound serves as a key precursor in heterocyclic chemistry for synthesizing various biologically active molecules. For example, research has been conducted on synthesizing new thieno[2,3-d]pyrimidines, which are crucial for developing molecules with potential antitumor, antimicrobial, and other pharmacological activities (Al-Taisan et al., 2010).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-10-13(9-20-15(22)14-18-7-4-8-19-14)23-16(21-10)11-5-2-3-6-12(11)17/h2-8H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSKJJUABZZKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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